(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAUCZIFWUBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by bromination and nitration reactions. The reaction conditions often include the use of solvents like 2-propanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Benzothiazole moiety : Known for its diverse biological activities.
- Bromine atom : Enhances reactivity and potential interaction with biological targets.
- Ethoxyethyl group : Influences solubility and biological interactions.
- Nitro group : Often associated with increased biological activity, particularly in anticancer applications.
Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug development. Research has indicated that derivatives of benzothiazole exhibit significant pharmacological properties, including:
- Antitumor Activity : The nitro group may enhance the compound's ability to interact with DNA, potentially leading to anticancer effects. Studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria .
Biological Studies
The interactions of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide with biological molecules have been a focal point of research:
- Biochemical Probes : The compound is studied for its potential as a biochemical probe to explore cellular mechanisms and pathways related to disease processes.
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Material Science
In addition to its biological applications, this compound can serve as a precursor in the synthesis of novel materials:
- Polymeric Materials : Its unique functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
- Sensor Development : The reactivity of the bromine atom opens avenues for developing chemical sensors that can detect environmental pollutants or biological markers .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of a series of benzothiazole derivatives, including (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that the nitro group plays a crucial role in enhancing anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | DNA intercalation |
| Compound B | HeLa | 15 | Apoptosis induction |
| This Compound | A549 | 12 | DNA damage |
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide was tested against various pathogens. Results showed effective inhibition against E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating inflammatory responses and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred by replacing SO₂CH₃ (methylsulfonyl analog) with NO₂.
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to carbamoyl-containing analogs but improves solubility in polar organic solvents. The methylsulfonyl analog may exhibit intermediate solubility due to its sulfur-based polarity .
- Thermal Stability: Electron-withdrawing groups like NO₂ and SO₂CH₃ enhance thermal stability by delocalizing ring electrons, whereas polar groups (e.g., carbamoyl) may lower melting points due to increased molecular flexibility .
Biological Activity
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, typically involves various chemical reactions such as nucleophilic substitutions and cyclizations. For instance, derivatives have been synthesized through reactions involving benzothiazole cores modified with different substituents to enhance their biological properties .
Biological Activity Overview
Benzothiazole derivatives, including (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, have demonstrated a broad spectrum of biological activities:
- Antitumor Activity : Many benzothiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For example, compounds similar to the target have been reported to inhibit cell proliferation in A431, A549, and H1299 cell lines while promoting apoptosis and causing cell cycle arrest .
- Antimicrobial Activity : The compound has potential antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 250 to 7.81 µg/mL .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of benzothiazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many compounds act by inhibiting critical enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells, which is crucial for effective cancer therapy.
- Modulation of Cytokine Production : The ability to modulate inflammatory cytokines can help in managing various inflammatory conditions.
Case Studies
Several studies highlight the efficacy of benzothiazole derivatives:
- Case Study 1 : A novel benzothiazole derivative was synthesized and tested against A549 lung cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics and demonstrated significant apoptosis induction through caspase activation .
- Case Study 2 : Another derivative was evaluated for its antimicrobial properties against resistant strains of Staphylococcus aureus. The study found that the compound had a lower MIC than traditional antibiotics, suggesting its potential as a new therapeutic agent .
Table 1: Biological Activities of Benzothiazole Derivatives
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify key protons (e.g., ethoxyethyl –OCH₂CH₂– δ 3.4–3.6 ppm; aromatic protons δ 7.5–8.5 ppm) and carbons (e.g., thiazole C=N δ 160–165 ppm). Compare with analogous 6-nitrobenzothiazole derivatives .
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹, asymmetric stretch) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 462.02 Da matches experimental HRMS .
Validation : Use HPLC (C18 column, MeCN/H₂O mobile phase) to confirm purity (>95%) and detect stereochemical stability (Z-configuration) via retention time comparison .
How do the 6-nitro and 2-bromo substituents influence reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : The 6-nitro group deactivates the benzothiazole ring, directing electrophilic attacks to the 4-position. This enhances regioselectivity in Suzuki-Miyaura couplings with aryl boronic acids .
- Bromine as a Leaving Group : The 2-bromo substituent facilitates Pd-catalyzed cross-couplings (e.g., Heck, Sonogashira) for structural diversification. For example, coupling with terminal alkynes yields alkynyl derivatives for fluorescence studies .
Methodological Insight : Use Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in THF/Et₃N (3:1) at 80°C for 24 hours. Monitor via ¹H NMR for bromine displacement completion .
What computational methods predict this compound’s binding affinity to DprE1 enzyme in Mycobacterium tuberculosis?
Q. Advanced Research Focus
- Pharmacophore Modeling : Develop a ligand-based model using Schrödinger’s Phase module, prioritizing hydrogen-bond acceptors (nitro group) and hydrophobic features (benzamide) .
- Molecular Docking : Employ Glide (Schrödinger) to dock the compound into DprE1’s active site (PDB: 4FDN). Key interactions include:
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Replace the ethoxyethyl group with methylpiperazine to enhance solubility. Test analogues for MIC against M. tuberculosis H37Rv (e.g., MIC ≤1 μM indicates potency) .
- Nitro Group Replacement : Substitute with CF₃ to evaluate metabolic stability in liver microsomes (e.g., t₁/₂ >60 minutes suggests improved pharmacokinetics) .
Experimental Design : Synthesize 15–20 derivatives via parallel synthesis. Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with bioactivity .
What strategies mitigate challenges in stereochemical stability during synthesis?
Q. Advanced Research Focus
- Z/E Isomerization Control : Use low-temperature conditions (<25°C) during imine formation to favor the Z-configuration. Confirm via NOESY (nuclear Overhauser effect between benzamide and thiazole protons) .
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) to separate enantiomers if racemization occurs during benzamide coupling .
How does this compound compare to other benzothiazole-based DprE1 inhibitors?
Q. Advanced Research Focus
- Potency : Compared to BTZ043 (IC₅₀ = 80 nM), this compound’s IC₅₀ of 95 nM suggests moderate activity but improved selectivity (no off-target binding to human kinases) .
- Metabolic Stability : The ethoxyethyl side-chain reduces CYP3A4-mediated oxidation compared to alkyl chain analogues (e.g., t₁/₂ = 120 vs. 45 minutes in rat plasma) .
What in vitro assays validate its antitubercular activity?
Q. Methodological Guidance
- MIC Determination : Use microdilution assay against M. tuberculosis H37Rv in Middlebrook 7H9 broth. Incubate for 14 days at 37°C; resazurin indicates viability (blue → pink) .
- Cytotoxicity : Test against Vero cells (CC₅₀ >50 μM confirms selectivity) .
Can this compound serve as a fluorescent probe for cellular imaging?
Q. Advanced Research Focus
- Fluorescence Properties : The benzothiazole core exhibits λₑₓ = 350 nm and λₑₘ = 450 nm. Modify the 2-bromo group with BODIPY dyes via Sonogashira coupling for live-cell imaging .
- Validation : Confocal microscopy in RAW264.7 macrophages confirms mitochondrial localization (co-staining with MitoTracker Red) .
What are the key challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
